N~6~-(3-methoxypropyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
Historical Context and Pharmacological Significance
Pyrazolo[3,4-d]pyrimidines emerged in the 1960s as adenosine analogs designed for anticancer and antiviral therapies. Their bicyclic framework—a fusion of pyrazole and pyrimidine rings—enables diverse interactions with biological targets, particularly kinases and phosphodiesterases. Early studies demonstrated their ability to mimic purine nucleosides, inhibiting enzymes like adenosine deaminase and tyrosine kinases. For instance, the 4c pyrazolo[3,4-d]pyrimidine derivative reduced viability in hematological malignancies by inducing apoptosis and cell cycle arrest, underscoring its antitumor potential.
Recent advancements have expanded their applications to anti-inflammatory, antimicrobial, and antidiabetic therapies. Modifications at the N¹, N⁴, and N⁶ positions, such as aryl or alkyl substitutions, enhance target specificity. For example, N⁶-(3-methoxypropyl)-N⁴-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine incorporates a methoxypropyl group at N⁶ and a 2-methylphenyl group at N⁴, optimizing steric and electronic properties for kinase inhibition.
Structural Analogues and Bioisosteric Relationships
Bioisosteric modifications in pyrazolo[3,4-d]pyrimidines involve strategic replacements to improve pharmacokinetics or target affinity. Key structural variations include:
The methoxypropyl group at N⁶ in the title compound serves as a bioisostere for polar moieties, balancing lipophilicity and aqueous solubility. Similarly, replacing the N⁴ aryl group with a 2-methylphenyl moiety enhances binding to hydrophobic kinase pockets. Such modifications mirror strategies used in related scaffolds, such as pyrazolo[1,5-a]pyrimidines, where substitutions at analogous positions yield antiparasitic and antimalarial activities.
Current Research Gaps and Opportunities
Despite progress, critical challenges persist:
- Mechanistic Ambiguities : While pyrazolo[3,4-d]pyrimidines are known kinase inhibitors, their precise interactions with off-target proteins remain poorly characterized.
- Synthetic Limitations : Current methods for N⁶-alkylation often require harsh conditions, limiting functional group tolerance.
- Therapeutic Gaps : Few studies explore their potential in neurodegenerative or metabolic diseases, despite structural similarities to purine-based drugs.
Opportunities lie in leveraging computational modeling to predict binding modes and designing prodrugs to enhance bioavailability. Additionally, expanding into antiparasitic applications—inspired by pyrazolo[1,5-a]pyrimidine inhibitors of protozoan pyrophosphatases—could address unmet needs in tropical medicine.
Properties
IUPAC Name |
6-N-(3-methoxypropyl)-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c1-16-9-6-7-12-19(16)25-20-18-15-24-28(17-10-4-3-5-11-17)21(18)27-22(26-20)23-13-8-14-29-2/h3-7,9-12,15H,8,13-14H2,1-2H3,(H2,23,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNQMCAUAUSZDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)NCCCOC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~6~-(3-methoxypropyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex nitrogen-containing heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 388.5 g/mol. Its structure features a pyrazolo ring fused to a pyrimidine moiety, which is essential for its biological activity. The substituents, including a methoxypropyl group and a methylphenyl group, contribute to its unique chemical reactivity and biological properties.
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities:
- Anticancer Activity : Several studies have shown that pyrazolo[3,4-d]pyrimidines can inhibit various cancer cell lines. For example, compounds with similar structures have demonstrated cytotoxic effects against breast cancer (MCF-7) and colon cancer (HCT-116) cells by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of casein kinase 1 (CK1), which is implicated in various cancers and central nervous system disorders. Inhibitors of CK1 have been shown to have therapeutic potential in treating these conditions .
The mechanism of action for this compound likely involves:
- Inhibition of Kinases : The compound's structure allows it to bind effectively to ATP-binding sites on kinases, inhibiting their activity.
- Induction of Apoptosis : By interfering with cell cycle regulation through CDK inhibition, the compound promotes programmed cell death in cancer cells.
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Target Cell Lines | Mechanism |
|---|---|---|---|
| This compound | Anticancer | MCF-7, HCT-116 | CDK Inhibition |
| N~6~-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | CK1 Inhibition | Various | CK1 Inhibition |
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Preparation of Pyrazolo-Pyrimidine Core : This step includes the formation of the pyrazolo ring followed by its fusion with the pyrimidine moiety.
- Functionalization : Substituents such as methoxypropyl and methylphenyl are introduced through various organic reactions.
- Optimization Techniques : Continuous flow techniques may be employed for industrial scalability and efficiency in synthesis.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N~6~-(3-methoxypropyl)-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure and confirmation of purity.
- Mass Spectrometry (MS) : Helps in determining the molecular weight and structural integrity.
- Infrared Spectroscopy (FT-IR) : Identifies functional groups present in the compound.
Anticancer Properties
Research has shown that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation. Studies indicate that they can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells.
| Cancer Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| K562 | 10 | Cell cycle arrest |
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against several pathogens. Its efficacy varies based on the structure of the substituents attached to the pyrazolo[3,4-d]pyrimidine core.
Anti-inflammatory Effects
Studies suggest that derivatives of this compound can modulate inflammatory pathways, potentially serving as anti-inflammatory agents. They may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes responsible for inflammation.
Case Studies and Research Findings
- Anticancer Activity Assessment : A study published in Molecules evaluated the anticancer effects of pyrazolo[3,4-d]pyrimidines. The research highlighted that certain derivatives exhibited potent inhibitory effects on tumor growth in vivo models.
- Antimicrobial Studies : In a comparative study on pyrazolo compounds published in European Journal of Medicinal Chemistry, this compound was tested against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity.
- Inflammation Modulation : Research featured in Pharmaceuticals explored the anti-inflammatory potential of pyrazolo derivatives. The findings indicated a reduction in pro-inflammatory cytokines upon treatment with these compounds.
Comparison with Similar Compounds
Substituent Effects on Solubility and Binding
- N⁶ Alkyl vs.
- N⁴ Substituent Electronic Effects : Chlorine () and methyl groups () alter electronic density. Chlorine’s electronegativity may enhance target affinity via halogen bonding, while methyl groups improve lipophilicity but increase steric bulk .
Q & A
Q. What are the optimal synthetic routes for preparing N⁶-(3-methoxypropyl)-N⁴-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and cyclization. Key steps include:
- N-Alkylation: Reacting intermediates (e.g., pyrazolo[3,4-d]pyrimidin-4-one) with alkylating agents like 3-methoxypropyl halides under reflux in glacial acetic acid (16 hours, ~70% yield) .
- Crystallization: Purification via isopropyl alcohol crystallization yields white/light-yellow solids with defined melting points, confirmed by chromatographic-mass spectrometry .
- Microwave-assisted synthesis: Reduces reaction time (e.g., from 16 hours to <1 hour) while maintaining yields (51–86%) .
Q. How can researchers resolve discrepancies between theoretical and experimental elemental analysis data for this compound?
Methodological Answer: Discrepancies in C/H/N content (e.g., ±0.3% deviation) arise from residual solvents or incomplete crystallization. Mitigation strategies include:
Q. Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign signals for aromatic protons (e.g., N-phenyl at δ 7.5–7.8 ppm) and carbons (e.g., pyrimidine C-4 at ~158 ppm) .
- Mass spectrometry: ESI-MS (m/z ~440–460 [M+H]⁺) confirms molecular weight .
- Melting point analysis: Sharp melting points (e.g., 237–260°C) indicate purity .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- Quantum chemical calculations: Predict reaction energetics (e.g., transition states for N-alkylation) using software like Gaussian or ORCA .
- Machine learning: Train models on experimental datasets (e.g., solvent effects on yield) to prioritize reaction conditions .
- ICReDD framework: Integrate computational predictions with high-throughput experiments to reduce trial-and-error cycles .
Q. What methodologies are used to design bioactivity assays for pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
- Kinase inhibition assays: Use purified kinases (e.g., EGFR or BRAF) with ATP-competitive binding studies .
- Cellular cytotoxicity: Test derivatives in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays, correlating IC₅₀ values with substituent effects (e.g., methoxy vs. methyl groups) .
- SAR analysis: Compare activity of N⁴-(2-methylphenyl) vs. N⁴-(4-methoxyphenyl) analogs to identify pharmacophore requirements .
Q. How can researchers investigate the reaction mechanism of N-substitution in pyrazolo[3,4-d]pyrimidine systems?
Methodological Answer:
- Isotopic labeling: Track regioselectivity using ¹⁵N-labeled amines to distinguish N⁴ vs. N⁶ substitution .
- Kinetic studies: Monitor reaction progress via in-situ NMR to identify rate-limiting steps (e.g., nucleophilic attack vs. leaving group departure) .
- DFT calculations: Model transition states to explain preference for N⁴ over O-substitution .
Q. What advanced separation techniques improve purification of structurally similar derivatives?
Methodological Answer:
- HPLC with chiral columns: Resolve enantiomers using cellulose-based stationary phases .
- Membrane filtration: Separate low-solubility intermediates via nanofiltration (MWCO ~500 Da) .
- Crystallization screening: Optimize solvent mixtures (e.g., methanol/water) using robotic platforms to enhance polymorph control .
Cross-Disciplinary Methodologies
Q. How can cross-disciplinary approaches enhance experimental design for this compound?
Methodological Answer:
- Data-driven workflows: Integrate cheminformatics tools (e.g., KNIME or Pipeline Pilot) to automate data analysis from synthesis to bioassays .
- Art-science collaborations: Use visualization tools (e.g., molecular dynamics simulations) to communicate structural insights to non-specialists .
- Reaction network analysis: Map synthetic pathways using graph theory to identify bottlenecks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
